6-Cyclopropyl-2-methylpyridine-3-carboxylic acid
Description
6-Cyclopropyl-2-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a cyclopropyl substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique structural features.
Properties
IUPAC Name |
6-cyclopropyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-8(10(12)13)4-5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLRDCYFRQAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Scientific Research Applications
6-Cyclopropyl-2-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Electronic and Steric Effects
- Cyclopropyl Group : The cyclopropyl substituent in the target compound induces ring strain and electron-withdrawing effects, which may stabilize transition states in reactions or modulate binding affinity in biological targets. This contrasts with bulkier substituents like cyclopropylmethoxy in , which adds steric hindrance and reduces solubility.
- Carboxylic Acid vs. Amine : The carboxylic acid at position 3 (target compound) increases acidity (pKa ~2–3) compared to the amine in 6-cyclopropylpyridin-2-amine (pKa ~4–5) , enhancing water solubility and hydrogen-bonding capacity.
- Heterocycle Variation : Pyridazine derivatives (e.g., ) exhibit greater π-deficiency than pyridine, altering reactivity in nucleophilic substitution or metal coordination .
Computational Insights
Methods such as Gaussian basis sets (6-31G/6-311G with diffuse/polarization functions) and natural hybrid orbital analysis could elucidate electronic differences. For example:
- Bond Energy Calculations : The cyclopropyl group’s strain energy (~27 kcal/mol) might destabilize the pyridine ring, affecting reaction thermodynamics .
- Hybrid Orbital Analysis : Natural bond orbital (NBO) studies could reveal how the methyl group at position 2 directs electron density toward the carboxylic acid, influencing resonance stabilization .
Biological Activity
6-Cyclopropyl-2-methylpyridine-3-carboxylic acid (CPMCA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of CPMCA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
CPMCA is characterized by its unique structural features, including a cyclopropyl group attached to a pyridine ring. Its molecular formula is C10H12N2O2, and it typically exists in the form of hydrochloride salt for enhanced solubility in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of CPMCA against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 19.5 |
| Bacillus mycoides | 4.8 |
| Candida albicans | 39.0 |
| Staphylococcus aureus | 77.38 |
| Pseudomonas aeruginosa | 137.43 |
These results demonstrate that CPMCA exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus mycoides and fungi such as Candida albicans. The compound's efficacy appears to be influenced by its electron-donating properties, which enhance its interaction with microbial targets .
Anti-inflammatory Properties
In addition to its antimicrobial effects, CPMCA has been investigated for its anti-inflammatory properties . Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis.
The mechanism of action for CPMCA involves its interaction with specific molecular targets within microbial cells. It is believed that the compound binds to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are ongoing to elucidate these pathways further .
Case Study 1: Antibacterial Efficacy Against Multidrug-Resistant Strains
A study conducted on multidrug-resistant strains of E. coli demonstrated that CPMCA could inhibit growth effectively, with an MIC value significantly lower than that of conventional antibiotics. This finding suggests that CPMCA may serve as a promising candidate for treating infections caused by resistant strains .
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of CPMCA resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. These results support the potential use of CPMCA in therapeutic applications aimed at reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
